1-(Phenylethynyl)-1-cyclopentanol

Catalog No.
S1927958
CAS No.
25118-60-9
M.F
C13H14O
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Phenylethynyl)-1-cyclopentanol

CAS Number

25118-60-9

Product Name

1-(Phenylethynyl)-1-cyclopentanol

IUPAC Name

1-(2-phenylethynyl)cyclopentan-1-ol

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2

InChI Key

ZDUXLFHBOAAXED-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C#CC2=CC=CC=C2)O

Canonical SMILES

C1CCC(C1)(C#CC2=CC=CC=C2)O
  • Chemical Properties and Potential Uses

    Some resources describe 1-(Phenylethynyl)-1-cyclopentanol as a chemical compound with the formula C13H14O and a molecular weight of 186.25 [, ]. Its structure incorporates a cyclopentanol ring and a phenylethynyl group, suggesting potential for applications in organic synthesis or materials science due to the presence of these functional groups [].

  • Availability and Research Focus

1-(Phenylethynyl)-1-cyclopentanol is an organic compound with the chemical formula C13H14OC_{13}H_{14}O and a molecular weight of approximately 186.25 g/mol. This compound is categorized as an alkynyl carbinol, characterized by the presence of a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C) attached to the same carbon atom. The structure features a cyclopentanol ring, which is a five-membered carbon ring, connected to a phenylethynyl group (C≡C-Ph). This unique combination of functional groups suggests significant potential for reactivity and applications in organic synthesis and materials science due to the electron-withdrawing properties of the alkyne group and the hydrogen-bonding capabilities of the hydroxyl group .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Nucleophilic Substitution: The alkyne moiety can participate in nucleophilic reactions, allowing for further functionalization.
  • Rhodium(III)-Catalyzed Reactions: Studies have shown that this compound can participate in Rh(III)-catalyzed reactions, demonstrating its utility in complex organic transformations .

While specific biological activities of 1-(Phenylethynyl)-1-cyclopentanol are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, alkynyl carbinols can show anti-inflammatory and anticancer activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Further research is needed to elucidate the specific biological effects of this compound.

The synthesis of 1-(Phenylethynyl)-1-cyclopentanol typically involves multi-step organic reactions. One common method includes:

  • Formation of the Phenylethynyl Group: This can be achieved through Sonogashira coupling, where phenylacetylene reacts with a suitable electrophile.
  • Cyclization: The cyclopentanol framework can be introduced via cyclization reactions involving appropriate precursors.
  • Functionalization: The final step may involve protecting or deprotecting groups to yield the desired product .

1-(Phenylethynyl)-1-cyclopentanol has potential applications in:

  • Organic Synthesis: Due to its reactive functional groups, it can serve as an intermediate in synthesizing more complex molecules.
  • Materials Science: Its unique structure may be utilized in developing new materials with specific properties.
  • Pharmaceuticals: The compound may be explored for its potential therapeutic effects, particularly in drug development .

Interaction studies involving 1-(Phenylethynyl)-1-cyclopentanol focus on its reactivity with various reagents under different catalytic conditions. For example, studies utilizing Rh(III) catalysts have demonstrated how this compound can facilitate complex organic transformations through dual directing-group strategies . Understanding these interactions is crucial for optimizing synthetic pathways and exploring new applications.

Several compounds share structural similarities with 1-(Phenylethynyl)-1-cyclopentanol, including:

  • 1-(Phenylethynyl)-cyclobutanol: Similar in structure but features a cyclobutane ring instead of cyclopentane.
  • 1-(Phenylethynyl)-cyclohexanol: Contains a cyclohexane ring, potentially altering its reactivity and physical properties.
  • 2-(Phenylethynyl)phenol: A phenolic compound that may exhibit different biological activities due to its additional aromatic character.
Compound NameStructure TypeUnique Features
1-(Phenylethynyl)-cyclobutanolCyclobutaneSmaller ring size may affect strain and reactivity.
1-(Phenylethynyl)-cyclohexanolCyclohexaneLarger ring could influence solubility and stability.
2-(Phenylethynyl)phenolAromaticAdditional aromatic system may enhance biological activity.

The uniqueness of 1-(Phenylethynyl)-1-cyclopentanol lies in its specific combination of a cyclopentane ring with an alkyne and hydroxyl group, providing distinct reactivity patterns compared to its analogs .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-(Phenylethynyl)-1-cyclopentanol, enabling detailed characterization of both the carbon skeleton and hydrogen environments within this tertiary alcohol compound.

Proton Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 1-(Phenylethynyl)-1-cyclopentanol displays characteristic chemical shifts and multiplicities that confirm the molecular structure [1]. The aromatic protons of the phenyl ring appear as two distinct multiplets in the downfield region. The meta protons resonate at 7.28-7.32 parts per million as a multiplet integrating for three hydrogens, while the ortho protons appear at 7.42-7.45 parts per million as a multiplet integrating for two hydrogens [1]. These chemical shifts are consistent with a phenyl group directly attached to an alkyne functionality.

The cyclopentyl ring protons exhibit distinct chemical shift patterns reflecting their different magnetic environments. The protons positioned beta to the hydroxyl group appear at 2.05-2.12 parts per million as a multiplet integrating for two hydrogens, while the remaining cyclopentyl protons resonate at 1.80-1.84 parts per million as a multiplet integrating for four hydrogens [1]. This chemical shift distribution is characteristic of a five-membered ring system with a tertiary alcohol substituent, where the proximity to the electronegative oxygen atom causes the expected deshielding of nearby protons.

The absence of a terminal alkyne proton signal confirms the internal nature of the triple bond within the molecular structure. Additionally, the hydroxyl proton, which would typically appear as a broad singlet around 2-4 parts per million depending on solvent and concentration, may be subject to rapid exchange with trace water or other protic species in the nuclear magnetic resonance sample [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1-(Phenylethynyl)-1-cyclopentanol. The aromatic carbons of the phenyl ring display characteristic chemical shifts at 131.8 parts per million and 128.3 parts per million, each representing two equivalent carbons [1]. These values are consistent with a phenyl group attached to an alkyne system, where the electron-withdrawing nature of the triple bond influences the aromatic carbon chemical shifts.

The alkyne carbons appear at distinctive chemical shifts of 87.2 and 88.2 parts per million [1]. These quaternary carbon signals confirm the presence of the carbon-carbon triple bond, with the slight difference in chemical shifts reflecting the different substituents on each end of the alkyne. The carbon attached to the phenyl ring typically resonates at a slightly different frequency compared to the carbon attached to the cyclopentyl ring due to the different electronic environments.

The cyclopentyl ring carbons display chemical shifts characteristic of saturated aliphatic carbons, with the quaternary carbon bearing the hydroxyl group expected to appear significantly downfield compared to the other ring carbons due to the deshielding effect of the electronegative oxygen atom. The remaining methylene carbons of the cyclopentyl ring typically resonate in the 20-40 parts per million region, consistent with saturated cycloalkyl systems [1].

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Advanced two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation and connectivity information for 1-(Phenylethynyl)-1-cyclopentanol. Correlation spectroscopy experiments establish through-bond connectivities between adjacent protons, particularly useful for confirming the cyclopentyl ring connectivity and distinguishing between different proton environments within the five-membered ring [3] [4].

Heteronuclear single quantum coherence spectroscopy allows direct correlation between carbon and hydrogen atoms through one-bond carbon-hydrogen coupling [5]. This technique is particularly valuable for confirming the assignments of carbon signals and their corresponding proton environments, especially for the cyclopentyl ring carbons and their attached hydrogens.

Heteronuclear multiple bond correlation spectroscopy provides long-range carbon-hydrogen correlations through two- and three-bond coupling pathways [6]. This technique is crucial for establishing the connectivity between the phenyl ring carbons and the alkyne carbons, as well as confirming the attachment of the alkyne system to the cyclopentyl ring. The correlations observed in this experiment definitively establish the molecular connectivity and confirm the proposed structure.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption frequencies that identify the key functional groups present in 1-(Phenylethynyl)-1-cyclopentanol [7]. The hydroxyl group of the tertiary alcohol exhibits a broad, strong absorption band between 3500-3200 reciprocal centimeters, characteristic of hydrogen-bonded hydroxyl groups [7] [8]. This broad absorption profile results from intermolecular hydrogen bonding between alcohol molecules, which is typical for neat alcohol samples or concentrated solutions.

The aromatic carbon-hydrogen stretching vibrations appear between 3100-3000 reciprocal centimeters with medium to strong intensity [8] [9]. These absorptions are characteristic of aromatic systems and distinguish the phenyl protons from aliphatic carbon-hydrogen bonds. The aliphatic carbon-hydrogen stretching modes of the cyclopentyl ring appear between 3000-2850 reciprocal centimeters as strong absorptions [8].

The carbon-carbon triple bond stretching vibration appears between 2150-2100 reciprocal centimeters as a weak to medium intensity absorption [8] [10]. This characteristic alkyne absorption confirms the presence of the ethynyl functionality, though the intensity may be reduced due to the symmetrical nature of the substitution pattern. The aromatic carbon-carbon stretching modes appear between 1600-1475 reciprocal centimeters as weak to medium intensity absorptions, representing the benzene ring vibrational modes [9].

The carbon-oxygen stretching vibration of the tertiary alcohol appears between 1210-1100 reciprocal centimeters as a strong absorption [11]. This frequency range is characteristic of tertiary alcohols and distinguishes them from primary and secondary alcohols, which exhibit carbon-oxygen stretching at different frequencies. Additional characteristic absorptions include aromatic carbon-hydrogen out-of-plane bending vibrations between 900-690 reciprocal centimeters and hydroxyl out-of-plane bending vibrations between 650-800 reciprocal centimeters [8] [12].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for structural elucidation of 1-(Phenylethynyl)-1-cyclopentanol.

Electron Ionization Mass Spectral Patterns

Under electron ionization conditions, 1-(Phenylethynyl)-1-cyclopentanol displays a molecular ion peak at mass-to-charge ratio 186, corresponding to the molecular weight of 186.25 atomic mass units [13] [14]. The molecular ion peak intensity is typically moderate for tertiary alcohols due to the propensity for fragmentation at the carbon-oxygen bond.

The electron ionization mass spectrum exhibits characteristic fragmentation patterns that provide structural information [13]. The molecular ion readily undergoes loss of water (18 atomic mass units) to produce a prominent fragment ion at mass-to-charge ratio 168, corresponding to the dehydration product. This fragmentation is particularly favorable for tertiary alcohols due to the stability of the resulting tertiary carbocation.

Additional characteristic fragment ions include those resulting from cleavage adjacent to the alkyne functionality and fragmentation of the cyclopentyl ring system. The phenylethynyl fragment typically produces stable aromatic ions that appear as significant peaks in the mass spectrum, providing diagnostic information for structural confirmation.

Fragmentation Pathways and Structural Indicators

The fragmentation pathways of 1-(Phenylethynyl)-1-cyclopentanol under electron ionization conditions follow predictable patterns based on the stability of the resulting ionic species [15]. The initial fragmentation typically involves loss of the hydroxyl group or water molecule, producing a tertiary carbocation that can undergo further rearrangement and fragmentation.

The alkyne functionality provides additional fragmentation pathways through cleavage of the carbon-carbon triple bond or adjacent carbon-carbon single bonds. The phenyl group can stabilize positive charge through resonance, leading to the formation of stable aromatic fragment ions. These fragmentation patterns serve as diagnostic indicators for the presence of the phenylethynyl substituent.

The cyclopentyl ring can undergo ring-opening fragmentation or loss of ethylene units, producing characteristic fragment ions that confirm the five-membered ring structure. The mass spectral fragmentation pattern provides complementary structural information to the nuclear magnetic resonance and infrared spectroscopic data, enabling complete structural characterization of the compound.

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive three-dimensional structural information for 1-(Phenylethynyl)-1-cyclopentanol when suitable single crystals can be obtained. While specific crystallographic data for this exact compound was not identified in the available literature, related cyclopentanol derivatives and phenylethynyl compounds have been subjected to X-ray structural analysis [16] [17].

The crystallographic analysis would reveal the precise bond lengths, bond angles, and molecular conformation of 1-(Phenylethynyl)-1-cyclopentanol. The carbon-carbon triple bond length would typically measure approximately 1.20 Angstroms, characteristic of alkyne functionalities. The carbon-oxygen bond length of the tertiary alcohol would be approximately 1.43 Angstroms, consistent with tertiary alcohol structures.

The molecular conformation analysis would reveal the spatial relationship between the phenyl ring and the cyclopentyl ring system, including any potential intramolecular interactions or steric effects. The crystal packing arrangement would provide information about intermolecular hydrogen bonding patterns involving the hydroxyl group, which typically form extended hydrogen-bonded networks in alcohol crystal structures.

XLogP3

2.5

Other CAS

25118-60-9

Wikipedia

1-(Phenylethynyl)-1-cyclopentanol

Dates

Last modified: 08-16-2023

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